molecular formula C18H16ClN7O B2757357 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide CAS No. 1007047-14-4

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide

Cat. No.: B2757357
CAS No.: 1007047-14-4
M. Wt: 381.82
InChI Key: WJYJOKNDGDPNCT-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide is a synthetic organic compound. It features a pyrazolo[3,4-d]pyrimidine core structure, substituted with various groups, making it a molecule of significant interest in various fields of science, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide typically involves multi-step organic reactions, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. Key steps may include:

  • Formation of the pyrazole ring via cyclization reactions.

  • Introduction of the chlorophenyl group through electrophilic substitution reactions.

  • Coupling with propionamide through amidation reactions.

Industrial Production Methods

In industrial settings, the production of this compound might employ continuous flow chemistry techniques, which offer enhanced efficiency, scalability, and safety. Optimized reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide can undergo various chemical reactions:

  • Oxidation: Often leads to the formation of corresponding oxides or ketones.

  • Reduction: Can reduce the pyrazole ring or the chlorophenyl substituent.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or pyrimidine rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.

  • Substitution: Halogens, alkyl halides, and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Typically, derivatives of the original molecule with modified functional groups or altered oxidation states.

Scientific Research Applications

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide has diverse applications across various scientific disciplines:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Explored for potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral agents.

  • Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets:

  • Molecular Targets: Enzymes, receptors, or DNA.

  • Pathways Involved: Signal transduction pathways, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide

  • N-(1-(1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide

Highlighting Uniqueness

The uniqueness of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group distinguishes it from other analogs, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN7O/c1-3-16(27)23-15-8-11(2)24-26(15)18-14-9-22-25(17(14)20-10-21-18)13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYJOKNDGDPNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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